molecular formula C7H14Cl2N4O B2511238 [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride CAS No. 2243510-35-0

[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride

Cat. No.: B2511238
CAS No.: 2243510-35-0
M. Wt: 241.12
InChI Key: WIOCOOOHXMBQGB-KXSOTYCDSA-N
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Description

[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride is a chemical compound that features a triazole ring attached to an oxolane ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Attachment to the Oxolane Ring: The triazole ring is then attached to an oxolane ring through a nucleophilic substitution reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triazole ring into a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced triazole compounds, and substituted oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways.

Medicine

In medicine, [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The oxolane ring provides structural rigidity, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanol
  • [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methylamine

Uniqueness

[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine is unique due to its combination of a triazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[(2S,5R)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-3-5-1-2-6(12-5)7-9-4-10-11-7;;/h4-6H,1-3,8H2,(H,9,10,11);2*1H/t5-,6+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOCOOOHXMBQGB-KXSOTYCDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CN)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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